molecular formula C28H22N2O7 B1522384 3', 6'-Bis(allyloxycarbonylamino)fluoran CAS No. 913833-76-8

3', 6'-Bis(allyloxycarbonylamino)fluoran

Cat. No.: B1522384
CAS No.: 913833-76-8
M. Wt: 498.5 g/mol
InChI Key: RMRWNWZUZAUZSF-UHFFFAOYSA-N
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Description

3', 6'-Bis(allyloxycarbonylamino)fluoran is a fluorescent compound with the molecular formula C28H22N2O7 and a molecular weight of 498.5 g/mol. This compound is widely used in research and industry due to its unique fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3', 6'-Bis(allyloxycarbonylamino)fluoran typically involves the reaction of fluorene with allyloxycarbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3', 6'-Bis(allyloxycarbonylamino)fluoran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted fluorenes.

Scientific Research Applications

3', 6'-Bis(allyloxycarbonylamino)fluoran is extensively used in scientific research due to its fluorescent properties. It is employed in:

  • Chemistry: As a fluorescent probe in chemical reactions and spectroscopy.

  • Biology: For imaging and tracking cellular processes.

  • Medicine: In diagnostic imaging and drug delivery systems.

  • Industry: In quality control and material testing.

Mechanism of Action

The mechanism by which 3', 6'-Bis(allyloxycarbonylamino)fluoran exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorescence allows it to bind to target molecules, enabling visualization and tracking of biological processes. The exact molecular targets and pathways depend on the specific application and experimental conditions.

Comparison with Similar Compounds

  • Fluorescein

  • Rhodamine

  • BODIPY (Boron-dipyrromethene)

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Properties

IUPAC Name

prop-2-enyl N-[3-oxo-6'-(prop-2-enoxycarbonylamino)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O7/c1-3-13-34-26(32)29-17-9-11-21-23(15-17)36-24-16-18(30-27(33)35-14-4-2)10-12-22(24)28(21)20-8-6-5-7-19(20)25(31)37-28/h3-12,15-16H,1-2,13-14H2,(H,29,32)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRWNWZUZAUZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)OCC=C)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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